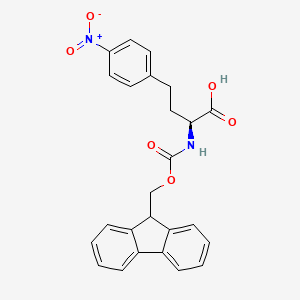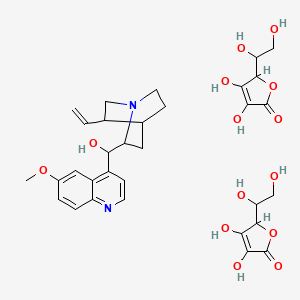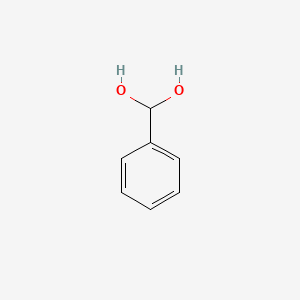
Phenylmethanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenylmethanediol can be synthesized through the hydration of benzaldehyde. This process involves the addition of water to benzaldehyde under controlled conditions to form the geminal diol .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Phenylmethanediol undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form benzaldehyde or benzoic acid.
Reduction: It can be reduced to form benzyl alcohol.
Substitution: It can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzyl alcohol.
Scientific Research Applications
Phenylmethanediol has several applications in scientific research:
Mechanism of Action
The mechanism of action of phenylmethanediol involves its interaction with various molecular targets and pathways. As a geminal diol, it can participate in hydrogen bonding and other interactions that influence its reactivity and stability . Its effects are primarily exerted through its ability to undergo oxidation and reduction reactions, which can lead to the formation of reactive intermediates and products .
Comparison with Similar Compounds
Benzyl Alcohol: Similar in structure but lacks the second hydroxyl group.
Benzaldehyde: The aldehyde form of phenylmethanediol.
Benzoic Acid: The oxidized form of this compound.
Uniqueness: this compound is unique due to its geminal diol structure, which makes it a short-lived intermediate in various chemical reactions . This property distinguishes it from other similar compounds and makes it valuable for specific research applications .
Properties
CAS No. |
4403-72-9 |
|---|---|
Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
phenylmethanediol |
InChI |
InChI=1S/C7H8O2/c8-7(9)6-4-2-1-3-5-6/h1-5,7-9H |
InChI Key |
SNGARVZXPNQWEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(5-chlorothiophen-2-yl)ethyl]cyclohexanamine](/img/structure/B12092553.png)
![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)
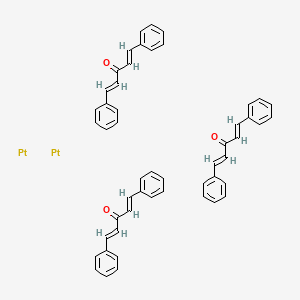



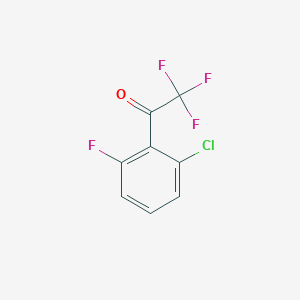
![Benzoic acid, 2-[[(2-methoxy-2-oxoethyl)amino]sulfonyl]-, methyl ester](/img/structure/B12092614.png)
![1-[4-(3,4-Dichlorophenyl)phenyl]ethan-1-amine](/img/structure/B12092625.png)
![Tert-butyl 3-(cyanomethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B12092636.png)
